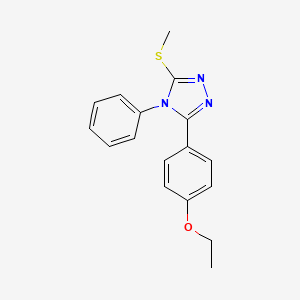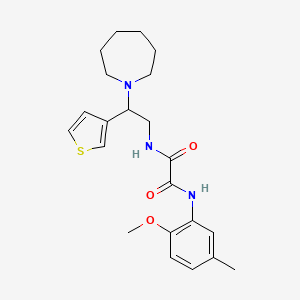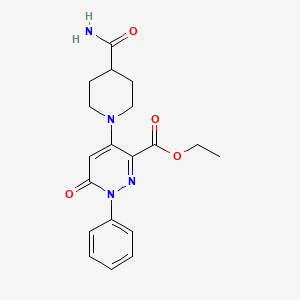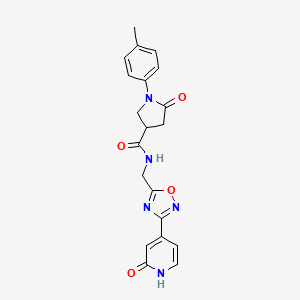
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole, also known as EMPT, is a chemical compound that belongs to the class of triazoles. It is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPT is synthesized through a multistep process, and its synthesis method is crucial in determining its purity and yield.
作用机制
The mechanism of action of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole in various biological systems is not fully understood. However, studies have shown that this compound exerts its biological activities through the inhibition of various enzymes and proteins. For instance, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have shown that this compound exhibits potent antifungal and antibacterial activities against various pathogens. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, such as its easy synthesis, high purity, and low toxicity. This compound is also stable under various reaction conditions, making it suitable for a wide range of applications. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound in various biological systems is not fully understood, which may limit its potential applications.
未来方向
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has a wide range of potential applications in various fields, and future research should focus on exploring its full potential. Some of the future directions for this compound research include the development of novel this compound derivatives with improved efficacy and selectivity, the investigation of the mechanism of action of this compound in various biological systems, and the evaluation of the safety and toxicity of this compound in vivo. In addition, the use of this compound as a precursor for the synthesis of metal complexes and nanoparticles should be further explored for its potential applications in material science.
合成方法
The synthesis of 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, resulting in the formation of 4-ethoxyphenyl-3-hydrazono-2-butanone. The second step involves the reaction of the resulting compound with thioacetamide in the presence of ethanol, resulting in the formation of this compound. The purity and yield of this compound depend on the reaction conditions, such as temperature, time, and concentration of reagents.
科学研究应用
3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agrochemistry. In medicinal chemistry, this compound has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of metal complexes and nanoparticles. In agrochemistry, this compound has been shown to exhibit herbicidal and insecticidal activities.
属性
IUPAC Name |
3-(4-ethoxyphenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-3-21-15-11-9-13(10-12-15)16-18-19-17(22-2)20(16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPRJYJAADVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)
![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)

![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)
![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2852169.png)
![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)

![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)

![(3S)-1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/no-structure.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2852183.png)
